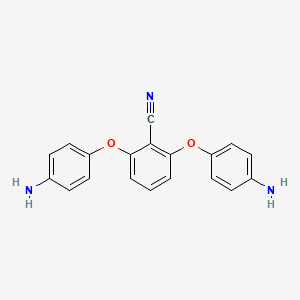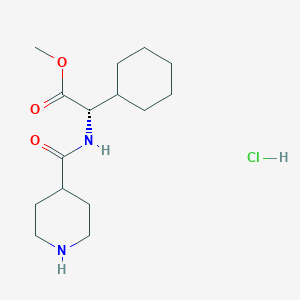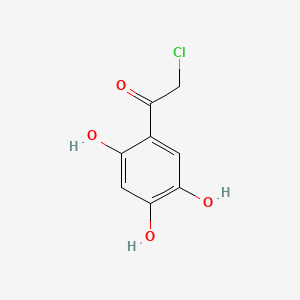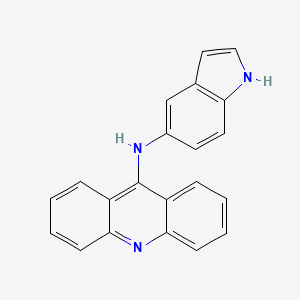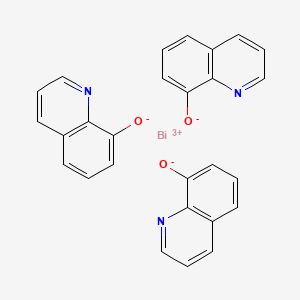
Bismuth tris(8-quinolyl oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth tris(8-quinolyl oxide) is an organobismuth compound with the molecular formula C27H18BiN3O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismuth tris(8-quinolyl oxide) can be synthesized through the reaction of bismuth ions with 8-hydroxyquinoline oxide. The specific reaction conditions can be optimized based on literature reports . One common method involves the hydrothermal synthesis process, which is known for producing various bismuth oxides with different valence states . Another method involves the sol-gel process, which can be used to prepare bismuth oxide nanoparticles at different temperatures .
Industrial Production Methods
While detailed industrial production methods for bismuth tris(8-quinolyl oxide) are not extensively documented, the hydrothermal and sol-gel methods mentioned above can be scaled up for industrial applications. These methods offer the advantage of producing high-purity compounds with controlled particle sizes and morphologies.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth tris(8-quinolyl oxide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bismuth center and the quinoline ligands.
Common Reagents and Conditions
Common reagents used in the reactions of bismuth tris(8-quinolyl oxide) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, can significantly affect the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of bismuth tris(8-quinolyl oxide) depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions may produce bismuth nanoparticles .
Applications De Recherche Scientifique
Bismuth tris(8-quinolyl oxide) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of bismuth tris(8-quinolyl oxide) involves its interaction with molecular targets and pathways. For instance, in antimicrobial applications, bismuth compounds can inhibit bacterial enzymes, disrupt intracellular iron metabolism, and reduce bacterium-host cell adhesion . These actions are facilitated by the unique coordination chemistry of bismuth, which allows it to form stable complexes with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bismuth tris(8-quinolyl oxide) include other organobismuth compounds, such as triorganylbismuth compounds (R3Bi), bismuth derivatives with polydentate aryl ligands, and arylbismuth (V) derivatives .
Uniqueness
Bismuth tris(8-quinolyl oxide) is unique due to its specific combination of bismuth and quinoline ligands, which confer distinct chemical properties and reactivity. Unlike other bismuth compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
16029-28-0 |
|---|---|
Formule moléculaire |
C27H18BiN3O3 |
Poids moléculaire |
641.4 g/mol |
Nom IUPAC |
bismuth;quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.Bi/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
Clé InChI |
UNHHWKUGFQWQSQ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


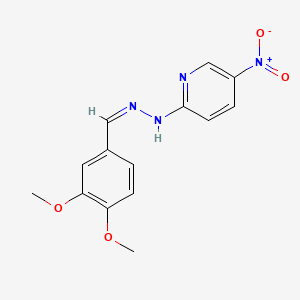
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
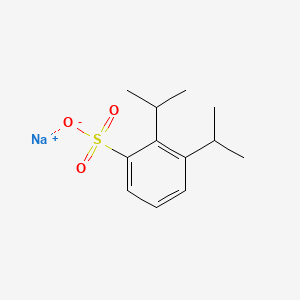
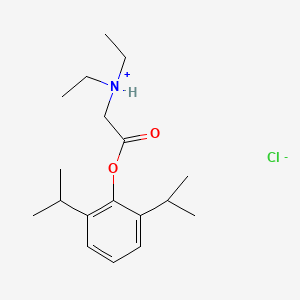
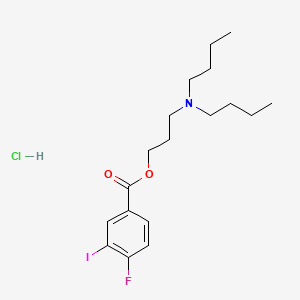
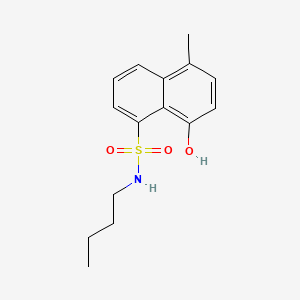
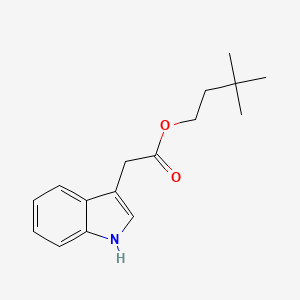
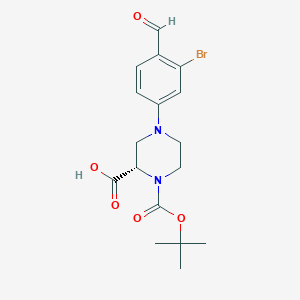
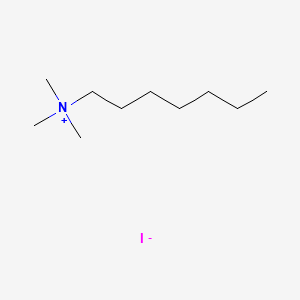
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
